molecular formula C19H16N4O3S B2394860 Methyl 4-({[(6-pyridin-3-ylpyridazin-3-yl)thio]acetyl}amino)benzoate CAS No. 872702-13-1

Methyl 4-({[(6-pyridin-3-ylpyridazin-3-yl)thio]acetyl}amino)benzoate

Cat. No. B2394860
CAS RN: 872702-13-1
M. Wt: 380.42
InChI Key: BZKNENWKNSSZDM-UHFFFAOYSA-N
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Description

“Methyl 4-({[(6-pyridin-3-ylpyridazin-3-yl)thio]acetyl}amino)benzoate” is a complex organic compound. It contains a pyridazinyl group, which is a type of heterocyclic aromatic organic compound . It also contains a pyridinyl group, another type of heterocyclic aromatic organic compound . These groups are often found in pharmaceuticals and dyes.


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple aromatic rings. The exact structure would need to be determined through methods like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound likely undergoes reactions typical of aromatic compounds and amides. For example, it might undergo electrophilic aromatic substitution or hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, compounds with similar structures have moderate to high polarity and may be soluble in polar solvents .

Scientific Research Applications

Safety and Hazards

The safety and hazards of this compound would need to be determined through laboratory testing. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential uses of this compound, particularly in the pharmaceutical industry. Studies could also investigate its synthesis and properties in more detail .

properties

IUPAC Name

methyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-26-19(25)13-4-6-15(7-5-13)21-17(24)12-27-18-9-8-16(22-23-18)14-3-2-10-20-11-14/h2-11H,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKNENWKNSSZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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